molecular formula C24H21N3O6 B14687383 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine CAS No. 25940-64-1

2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine

Cat. No.: B14687383
CAS No.: 25940-64-1
M. Wt: 447.4 g/mol
InChI Key: XWAUEFUZGGERAO-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-methoxyphenoxy groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methoxyphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 4-methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product. The final compound is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(2,6-di-tert-butyl-4-methoxyphenoxy)-1,3,5-triazine
  • 2,4,6-Tris(4-hydroxyphenoxy)-1,3,5-triazine
  • 2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine

Uniqueness

2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine is unique due to the presence of methoxy groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other triazine derivatives. The methoxy groups also enhance its solubility in organic solvents, which can be advantageous in various applications.

Properties

CAS No.

25940-64-1

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine

InChI

InChI=1S/C24H21N3O6/c1-28-16-4-10-19(11-5-16)31-22-25-23(32-20-12-6-17(29-2)7-13-20)27-24(26-22)33-21-14-8-18(30-3)9-15-21/h4-15H,1-3H3

InChI Key

XWAUEFUZGGERAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)OC)OC4=CC=C(C=C4)OC

Origin of Product

United States

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